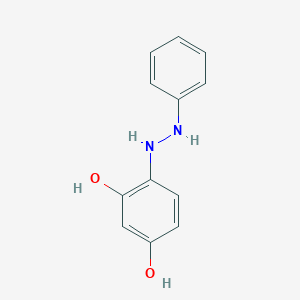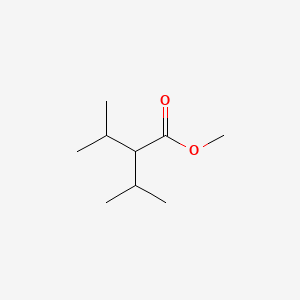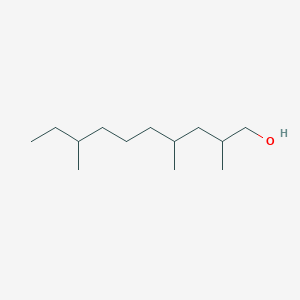
2,4,8-Trimethyldecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8-Trimethyldecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by the presence of three methyl groups attached to a decane chain, with a hydroxyl group (-OH) at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethyldecan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,4,8-trimethyl-1-decanone with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, yields this compound . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8-Trimethyldecan-1-OL undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,4,8-Trimethyl-1-decanone.
Reduction: 2,4,8-Trimethyldecane.
Substitution: 2,4,8-Trimethyl-1-chlorodecane.
Wissenschaftliche Forschungsanwendungen
2,4,8-Trimethyldecan-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,4,8-Trimethyldecan-1-OL involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,8-Trimethyldecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4,8-Trimethyl-1-decanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,4,8-Trimethyl-1-chlorodecane: A halogenated derivative with distinct chemical properties.
Uniqueness
2,4,8-Trimethyldecan-1-OL is unique due to its combination of a long alkyl chain with multiple methyl groups and a hydroxyl group. This structure imparts specific physical and chemical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
91001-14-8 |
|---|---|
Molekularformel |
C13H28O |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
2,4,8-trimethyldecan-1-ol |
InChI |
InChI=1S/C13H28O/c1-5-11(2)7-6-8-12(3)9-13(4)10-14/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
WNXJDOCIGZUIIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)CC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


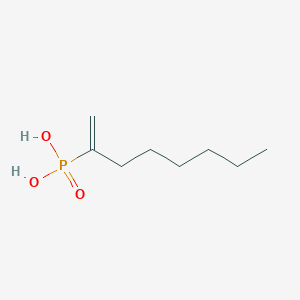
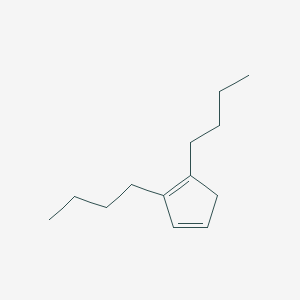
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
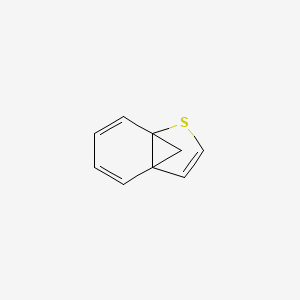
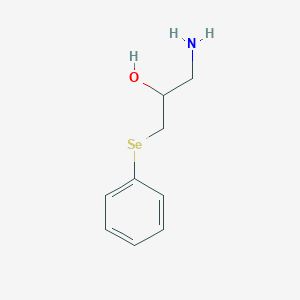
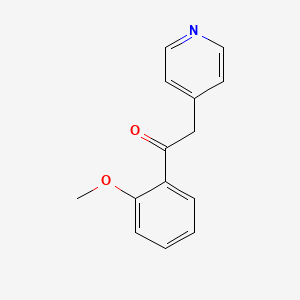
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
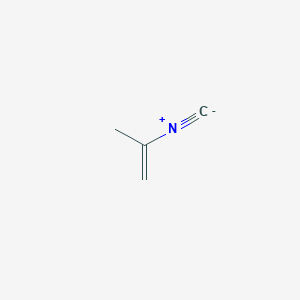
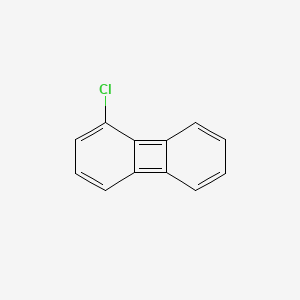
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
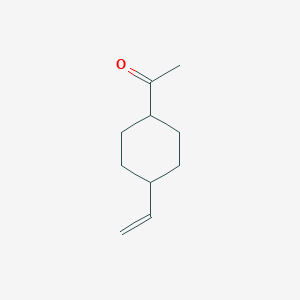
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)
